molecular formula C12H12N2O B8384299 1-[4-(1-Imidazolyl)-phenyl]-2-propanone

1-[4-(1-Imidazolyl)-phenyl]-2-propanone

Cat. No.: B8384299
M. Wt: 200.24 g/mol
InChI Key: CKNRSJNGRMVWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-Imidazolyl)-phenyl]-2-propanone is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(4-imidazol-1-ylphenyl)propan-2-one

InChI

InChI=1S/C12H12N2O/c1-10(15)8-11-2-4-12(5-3-11)14-7-6-13-9-14/h2-7,9H,8H2,1H3

InChI Key

CKNRSJNGRMVWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 5.0 liter 3-neck flask fitted with a condenser, addition funnel, and mechanical stirrer is charged with a mixture of 218.4 g (0.954 mole) of 1-[4-(2-nitro-1-propenyl)phenyl-1H-imidazole, 449 g (8.04 mole) of iron powder (325 mesh), 6.4 g of FeCl3 6H2O, 350 ml of methanol and 760 ml of water. The mixture is heated to reflux with stirring and 450 ml of concentrated hydrochloric acid is added dropwise over a period of 2.5 hours. Refluxing is continued for two to three hours. The reaction mixture is cooled to room temperature, 1.9 liter of CH2Cl2 was added, and the mixture stirred rapidly for one hour. This is filtered, the inorganic solid is washed three times with 500 ml portions of CH2Cl2, and the layers separated. The CH2Cl2 layer is dried over MgSO4, then filtered through a bed of silica gel (600 g, 70-230 mesh), which is washed with 5 liters of CH2Cl2 and then with 13 liters of 10% methanol in methylene chloride. Evaporation of the solvent gave 126.7 g of a brown oil which crystallized on standing. The product is purified via the sodium bisulfate addition product to give a product having a mp of 71.5°-72.5° C.
[Compound]
Name
1-[
Quantity
218.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
reactant
Reaction Step One
Name
Quantity
449 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
1.9 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-[4-(1H-imidazol-1-yl)phenyl]-2-nitropropene prepared above, iron powder (94.7 grams), and hydrated iron (III) chloride (1.2 grams) in 50 ml of methanol and 170 ml of water is heated to reflux and treated dropwise with 85 ml of 12 N hydrochloric acid over four hours. After heating under reflux for one additional hour, the reaction mixture is cooled, and filtered. The filtrate is made basic with 40% ammonium hydroxide solution and the entire mixture is extracted thoroughly with ethyl acetate. The ethyl acetate is treated with charcoal, dried (magnesium sulfate) and concentrated on the rotary evaporator to give a dark yellow oil. This material is chromatographed on a Waters Prep 500A, using silica gel and eluting with 2% methanol in chloroform. The main fraction contains 1-[-4-(1H-imidazol-1-yl)-phenyl]-2-propanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hydrated iron (III) chloride
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Three
Name
Quantity
94.7 g
Type
catalyst
Reaction Step Three

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